3-Methyl-4-nitrobenzyl alcohol
Overview
Description
3-Methyl-4-nitrobenzyl alcohol is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
It’s known that nitrobenzyl alcohols can interact with various enzymes and receptors in the body .
Mode of Action
It’s known that alcohols can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
It’s known that nitrobenzyl alcohols can affect various biochemical pathways in the body .
Pharmacokinetics
It’s known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It’s known that nitrobenzyl alcohols can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-4-nitrobenzyl alcohol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzyl alcohol, followed by careful control of reaction conditions to ensure selective nitration at the fourth position. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents .
Another method involves the reduction of 3-methyl-4-nitrobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Industrial production may also involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitrobenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 3-Methyl-4-nitrobenzaldehyde.
Reduction: 3-Methyl-4-aminobenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-nitrobenzyl alcohol is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-nitrobenzyl alcohol: Similar structure but with the nitro group at the second position.
4-Methyl-3-nitrobenzyl alcohol: Similar structure but with the methyl and nitro groups swapped.
3-Nitrobenzyl alcohol: Lacks the methyl group at the third position.
Uniqueness
3-Methyl-4-nitrobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both a methyl and a nitro group on the benzene ring influences its electron density and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3-methyl-4-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVQGYQQVNCUBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230756 | |
Record name | 3-Methyl-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-75-7 | |
Record name | 3-Methyl-4-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80866-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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